18:1 Ethylene Glycol

Description

Historical Context in Esterification Science

Esterification, the process of forming an ester from an alcohol and an acid, is one of the most fundamental and widely studied reactions in organic chemistry. The synthesis of esters dates back to the 19th century, with early methods often relying on the direct reaction of a carboxylic acid and an alcohol in the presence of a strong mineral acid catalyst. One of the earliest reports related to this class of compounds dates to 1859, describing the production of polyethylene (B3416737) glycol esters through the reaction of ethylene (B1197577) oxide with water or ethylene glycol. atamanchemicals.com

Historically, the production of esters like ethylene glycol oleate (B1233923) involved straightforward but often harsh conditions, such as high temperatures and the use of corrosive catalysts like sulfuric acid. atamankimya.com These methods, while effective, presented challenges related to catalyst removal, by-product formation, and the energy-intensive nature of the process. atamankimya.comgoogle.com The evolution of esterification science has been marked by a continuous search for more efficient, selective, and environmentally benign catalytic systems. This has led from homogenous mineral acids to solid acid catalysts, such as clays (B1170129) and zeolites, and more recently, to the development of enzymatic catalysts, which offer high selectivity under mild reaction conditions. google.comresearchgate.netscitepress.org This progression reflects a broader trend in chemical synthesis towards sustainability and process optimization.

Current Trajectories in Ethylene Glycol Oleate Research

Contemporary research on ethylene glycol oleates is focused on optimizing their synthesis and expanding their applications, particularly in areas requiring high-performance and sustainable materials. Key research trends include their development as advanced lubricants, the use of green synthesis methods, and their incorporation into novel materials.

High-Performance Lubricants: Recent studies have highlighted the potential of ethylene glycol oleates as synthetic lubricating oils. A 2025 study compared oleate esters synthesized from ethylene glycol, glycerol (B35011), and pyrogallol, noting their excellent performance characteristics. tandfonline.comtandfonline.com These esters exhibit high flash points, favorable viscosities, superior viscosity indices compared to commercial lubricants, and excellent low-temperature fluidity. tandfonline.comtandfonline.com Another study from 2022 explored a one-step process to create mixed esters from oleic acid, methanol, and ethylene glycol for use as high-temperature lubricants in drilling applications. nih.gov This research demonstrated that the resulting mixed oleate maintains stable performance and high lubricity even after hot rolling at temperatures up to 180°C. nih.govnih.gov

Table 1: Physicochemical and Performance Properties of Oleate Esters for Lubrication

| Property | Ethylene Glycol Oleate (OE) | Test Conditions/Notes | Source |

|---|---|---|---|

| Flash Point | 220-225 °C | - | tandfonline.com |

| Pour Point | -33 to -42 °C | Indicates excellent low-temperature fluidity | tandfonline.com |

| Viscosity | 70-73 cSt | at 40 °C | tandfonline.com |

| Thermal Stability (TGA) | Max stability at 400 °C | Decomposition starts at 175 °C | tandfonline.com |

| Lubrication Coefficient Reduction (Δf) | Maintains ~85-89% reduction | After hot rolling at 150-180°C | nih.gov |

Green Synthesis Routes: A significant trajectory in current research is the development of sustainable synthesis methods. Enzymatic esterification using lipases in solvent-free systems is a prominent example. unife.it A 2018 study successfully produced ethylene glycol monostearate (a related compound) with conversions around 100% using this method, and a 2022 paper detailed the synthesis of ethylene glycol oleate with 99% conversion using a commercial immobilized lipase (B570770). unife.itresearchgate.net These enzymatic processes operate under milder conditions (e.g., 70°C) compared to traditional chemical catalysis, reducing energy consumption and environmental impact. unife.it

Table 2: Optimized Conditions for Enzymatic Synthesis of Ethylene Glycol Oleate

| Parameter | Optimal Condition | Resulting Conversion | Source |

|---|---|---|---|

| Catalyst | NS 88011 Lipase (1% w/w) | 99% | unife.it |

| Temperature | 70 °C | ||

| Molar Ratio (Acid:Alcohol) | 1:2 | ||

| Agitation | 600 rpm |

Emerging Applications: Researchers are also exploring novel applications for ethylene glycol oleates. One study investigated their use as bioplasticizers for poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V), finding that oleic acid ethylene glycol monoester significantly reduces the brittleness of the biopolymer over time. fraunhofer.de In the pharmaceutical field, a 2025 study reported the synthesis of new fatty acid ibuprofen (B1674241) esters where ethylene glycol acts as a linker, creating prodrugs with different physicochemical properties. royalsocietypublishing.org

Foundational Principles of Polyol Esterification Reactions

The synthesis of ethylene glycol oleate is a classic example of a polyol esterification reaction. This process involves the reaction of a polyol (an alcohol with multiple hydroxyl groups, such as ethylene glycol) with a carboxylic acid (in this case, oleic acid) to form an ester and water. atamanchemicals.com The reaction is an equilibrium process, and its principles are governed by the fundamentals of nucleophilic acyl substitution.

The general mechanism involves the activation of the carboxylic acid, making its carbonyl carbon more electrophilic. A hydroxyl group from the polyol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of water and forming the ester linkage. researchgate.net

Several catalytic strategies are employed to accelerate this reaction:

Acid Catalysis : This is the most traditional method, using strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid. atamankimya.comnih.govdss.go.th The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. Lewis acids, such as tin(II) oxide (SnO2), can also catalyze the reaction by coordinating to the carbonyl oxygen. ijcce.ac.ir

Base Catalysis : Catalysts like sodium hydroxide (B78521) can also be used, although they are generally more effective in transesterification reactions. In esterification, a base would deprotonate the carboxylic acid, forming a carboxylate that is less reactive toward nucleophilic attack. However, under certain conditions, they can facilitate the reaction. nih.gov

Enzymatic Catalysis : Lipases are increasingly used as biocatalysts for esterification. scitepress.orgunife.it These enzymes provide a specific active site where the alcohol and acid are brought into close proximity in the correct orientation, lowering the activation energy of the reaction. This method is highly specific, often avoids side reactions, and operates under mild, environmentally friendly conditions. unife.itresearchgate.net

Because esterification is a reversible reaction, the presence of water, a by-product, can shift the equilibrium back towards the reactants, reducing the ester yield. researchgate.net To achieve high conversion, water is typically removed from the reaction mixture as it is formed, often through azeotropic distillation or by carrying out the reaction under a vacuum. google.comaip.org

Structure

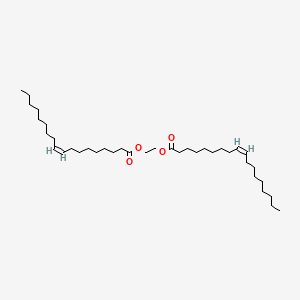

2D Structure

Properties

IUPAC Name |

2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSOSPOXQKNIKJ-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858840 | |

| Record name | Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Polyoxyethylene dioleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-24-5, 9005-07-6 | |

| Record name | 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioleoyl ethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyoxyethylene dioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ethanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E10S5M8KE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polyoxyethylene dioleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Ethylene Glycol Dioleate and Analogous Esters

Chemical Esterification Processes

Chemical esterification remains a primary route for the production of ethylene (B1197577) glycol dioleate. This process involves the direct reaction of an organic acid (oleic acid) with an alcohol (ethylene glycol) to form the desired ester and water. atamanchemicals.com Research in this area is concentrated on the development of advanced catalytic systems, the implementation of environmentally benign reaction conditions, and the fine-tuning of process parameters to maximize product formation.

Catalytic System Development and Evaluation

Homogeneous catalysts, which are soluble in the reaction medium, have been traditionally used for esterification. Mineral acids and organic acids are common examples.

p-Toluene Sulfonic Acid (p-TSA): This is a classic homogeneous acid catalyst used for producing polyethylene (B3416737) glycol esters. scielo.br Studies involving the esterification of fatty acids with glycols have employed p-TSA to facilitate the reaction, typically at elevated temperatures. dss.go.th However, while effective, reactions with p-TSA can lead to the formation of by-products like polyethylene glycol dioleate when the monoester is the target. scielo.br

Sulfuric Acid: In studies aiming to produce neopentyl glycol (NPG) dioleate, sulfuric acid was identified as a highly active homogeneous catalyst compared to other acidic catalysts. researchgate.net The reaction to produce NPG dioleate was successfully carried out at 130°C with a 2% w/w catalyst concentration. researchgate.net

Ruthenium-Phosphine Complexes: For related syntheses, such as the hydrogenation of glycolate (B3277807) esters to ethylene glycol, homogeneous ruthenium-phosphine catalysts have been utilized. google.com These sophisticated catalyst systems are effective but can be expensive, necessitating efficient recovery and recycling processes to be economically viable. google.com

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for reuse, and often improved stability and selectivity.

Cesium Heteropoly Acids (Cs HPA): In the esterification of oleic acid with polyethylene glycol 600, Cs HPA demonstrated 100% selectivity for the monoester, preventing the formation of the dioleate by-product that is observed with homogeneous catalysts like p-TSA. scielo.br

Functionalized Materials: Advances in materials science have led to the development of novel heterogeneous catalysts such as carbon materials, metal-organic frameworks (MOFs), and solid phase ionic liquids. sels-group.eursc.org These materials can be functionalized with acid or base species to create highly active and selective catalytic sites. rsc.org For instance, silica-supported ionic liquids have shown excellent performance in the synthesis of ethylene glycol diacetate. rsc.org

Calcined Zn-Mg-Al Catalyst: A study on the synthesis of glycol esters from lauric acid and diethylene glycol found that a calcined Zn-Mg-Al catalyst provided a very high conversion rate of 95.4%, significantly outperforming Amberlyst-15 (31.6%) and tin (II) oxalate (B1200264) (65.4%) under microwave heating. researchgate.net

Table 1: Comparison of Heterogeneous Catalysts in Esterification Reactions

| Catalyst Type | Reactants | Key Finding | Reference |

|---|---|---|---|

| Cesium Heteropoly Acid (Cs HPA) | Oleic Acid + PEG-600 | Achieved 100% selectivity for the monoester product, avoiding dioleate by-product formation. | scielo.br |

| Calcined Zn-Mg-Al | Lauric Acid + Diethylene Glycol | Showed superior lauric acid conversion (95.4%) compared to other tested catalysts under microwave heating. | researchgate.net |

| Silica Supported Ionic Liquid | Ethylene Glycol + Acetic Acid | Demonstrated the best catalytic performance for ethylene glycol diacetate synthesis among tested supports. | rsc.org |

Innovations in Solvent-Free Reaction Environments

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the need for organic solvents. This approach offers benefits such as reduced waste, lower costs, and simplified product purification.

The synthesis of ethylene glycol oleate (B1233923) and related esters has been successfully demonstrated in solvent-free systems. nih.govunife.it One method for producing ethylene glycol distearate involves reacting stearic acid and ethylene glycol with a solid acidic catalyst at atmospheric pressure without any solvent. google.com This process can achieve an acid conversion rate of over 97%. google.com In enzymatic processes, solvent-free conditions are also advantageous, as high substrate concentrations can lead to high initial reaction rates. acs.org For the production of ethylene glycol oleate, a solvent-free system using lipase (B570770) NS 88011 achieved conversions exceeding 99%. nih.govunife.it

Optimization of Reaction Parameters for Yield Enhancement

To maximize the yield of ethylene glycol dioleate, several reaction parameters must be carefully controlled and optimized. These include temperature, reactant molar ratio, and reaction time. Response Surface Methodology (RSM) is a common statistical technique used to model and optimize these interactions. jree.ir

Temperature: Temperature influences reaction kinetics and substrate solubility. unife.it For the enzymatic synthesis of ethylene glycol oleate, an optimal temperature of 70°C was identified, contributing to conversions above 99%. unife.it In the chemical synthesis of glycol monostearate, the maximum yield was obtained at 180°C when using a 1:1 molar ratio. tanta.edu.eg

Molar Ratio: The ratio of alcohol to fatty acid is a critical factor. An excess of the alcohol can shift the equilibrium towards the product side, but excessive amounts may inhibit enzyme activity. unife.it For ethylene glycol oleate synthesis, a molar ratio of oleic acid to ethylene glycol of 1:2 was found to be optimal. unife.it In contrast, for producing glycol monostearate, a much higher glycol-to-acid ratio of 9:1 was needed to achieve a 77.8% yield. tanta.edu.eg

Reaction Time: Sufficient reaction time is necessary to reach high conversion. For the synthesis of palm kernel bio-lubricant, a time of 2.48 hours was part of the optimal conditions that yielded 81.48 wt% recovery. researchgate.net For enzymatic synthesis of ethylene glycol monostearate, a 6-hour period was required to achieve a 90% yield of the monoester. tanta.edu.eg

Table 2: Optimized Parameters for Glycol Ester Synthesis

| Product | Catalyst/Method | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Ethylene Glycol Oleate | Lipase NS 88011 | 70 | 1:2 | 32 | >99% Conversion | unife.it |

| Palm Kernel Bio-lubricant | Transesterification | 135 | 1:3 (PKME:EG) | 2.48 | 81.48 wt% Recovery | researchgate.net |

| Ethylene Glycol Monostearate | Chemical | 140 | 1:9 | >6 | 77.8% Yield | tanta.edu.eg |

Enzymatic Esterification Techniques

Enzymatic synthesis presents a sustainable alternative to conventional chemical methods, offering high selectivity and milder reaction conditions. nih.gov Lipases are the most commonly used enzymes for catalyzing the esterification of fatty acids and alcohols.

The production of ethylene glycol oleate has been achieved with high efficiency using enzymatic routes in solvent-free systems. unife.it The use of immobilized lipases is particularly advantageous as it allows for easier catalyst recovery and reuse.

Candida antarctica Lipase (Novozym 435): This lipase has been used in a bubble column reactor to synthesize esters like PEG-55-propylene glycol dioleate, overcoming issues of high viscosity found in solvent-free systems. acs.org

Candida antarctica Lipase (NS 88011): In the batch production of ethylene glycol oleate, this commercial lipase demonstrated excellent performance. Optimized conditions of 70°C and a 1:2 molar ratio in a solvent-free system resulted in conversions greater than 99%. nih.govunife.it The enzyme showed good reusability, retaining significant activity for up to two cycles. nih.gov

Thermomyces lanuginosus Lipase (Eversa® Transform 2.0): When immobilized on polystyrene-divinylbenzene beads, this low-cost liquid lipase achieved nearly full conversion in the synthesis of ethylene glycol diesters from used cooking oil fatty acids. researchgate.net The reaction was completed in just 40 minutes at 65°C. researchgate.net

Ethylene Glycol Monostearate Synthesis: The solvent-free production of ethylene glycol monostearate using commercial immobilized lipases has also been reported, with reaction conversions reaching nearly 100% under several tested conditions and satisfactory enzyme reuse for up to four cycles. acs.org

Advanced Characterization Approaches for Structural Elucidation

Spectroscopic Analyses for Ester Linkage Confirmation

Spectroscopic techniques are paramount in verifying the formation of the ester linkages between oleic acid and ethylene (B1197577) glycol. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of 18:1 Ethylene Glycol provides direct evidence of the ester functional groups. The disappearance of the broad O-H stretching band from the ethylene glycol starting material (typically around 3300 cm⁻¹) and the carboxylic acid O-H stretch from oleic acid (around 3000 cm⁻¹) indicates the consumption of these functional groups during esterification. The most prominent and diagnostic absorption band in the FTIR spectrum of this compound is the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the range of 1735-1750 cm⁻¹. researchgate.net Another key indicator is the appearance of C-O stretching vibrations associated with the ester linkage, usually found in the 1150-1250 cm⁻¹ region. researchgate.net The presence of the long hydrocarbon chains from the oleic acid moieties is confirmed by the characteristic C-H stretching vibrations just below 3000 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkene) | ~3005 | Medium |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C=O stretch (ester) | 1735-1750 | Strong |

| C-O stretch (ester) | 1150-1250 | Strong |

| =C-H bend (alkene) | ~720 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ¹³C NMR spectroscopy provide detailed structural information and are crucial for confirming the ester linkages in this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the formation of the ester is confirmed by the downfield shift of the methylene protons of the ethylene glycol moiety. These protons, which appear as a singlet in free ethylene glycol (around 3.7 ppm), are shifted to approximately 4.2-4.4 ppm in the diester due to the deshielding effect of the adjacent carbonyl groups. rsc.org The protons of the oleic acid chain also exhibit characteristic signals. The vinyl protons of the double bond are observed as a multiplet around 5.3-5.4 ppm. The allylic protons appear around 2.0 ppm, and the methylene protons alpha to the carbonyl group are found at approximately 2.3 ppm. The terminal methyl group of the oleic acid chain typically resonates around 0.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the ester structure. The carbonyl carbon of the ester group gives a characteristic signal in the range of 170-175 ppm. spectrabase.com The carbons of the ethylene glycol moiety are shifted downfield upon esterification, typically appearing around 60-65 ppm. The carbons of the double bond in the oleic acid chain are found at approximately 128-132 ppm. The various methylene carbons of the long alkyl chain resonate in the upfield region of the spectrum, typically between 20 and 40 ppm, with the terminal methyl carbon appearing at around 14 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 5.3-5.4 (m) | -CH=CH- |

| 4.2-4.4 (s) | -O-CH₂-CH₂-O- |

| 2.3 (t) | -CH₂-C=O |

| 2.0 (m) | -CH₂-CH=CH- |

| 1.2-1.6 (m) | Alkyl CH₂ |

| 0.9 (t) | -CH₃ |

Chromatographic Separations for Product Purity and Compositional Determination

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for determining the composition of the product mixture, which may contain unreacted starting materials or byproducts such as the monoester.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase is typically employed. fda.gov Prior to analysis, derivatization may be necessary to increase the volatility of any unreacted ethylene glycol or monoester, although the diester itself is often sufficiently volatile for GC analysis. nih.gov The retention time of this compound will be significantly longer than that of the monoester or free oleic acid due to its higher molecular weight and boiling point. sbq.org.br The mass spectrometer provides fragmentation patterns that can confirm the identity of the eluted peaks.

Interactive Data Table: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 300 °C |

| Oven Program | 150 °C (1 min), then 10 °C/min to 320 °C (hold 10 min) |

| MS Detector | Electron Ionization (EI), 70 eV |

| Expected Retention Time | > 20 min (relative to starting materials) |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. Reversed-phase HPLC is well-suited for the analysis of this compound. hplc.eu A C18 column is commonly used with a mobile phase gradient of acetonitrile and water or methanol and water. researchgate.netedpsciences.org Detection can be achieved using a UV detector (if the compound has a chromophore or after derivatization), an evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD), which are more universal for non-chromophoric compounds like this compound. researchgate.net The retention time of the diester will be longer than that of the more polar monoester and ethylene glycol.

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or CAD |

| Expected Elution Order | Ethylene Glycol -> Monoester -> Diester |

Elucidation of Molecular Structure and Isomeric Forms

Mass spectrometry plays a crucial role in the definitive elucidation of the molecular structure of this compound. When coupled with chromatographic separation techniques (GC-MS or LC-MS), it provides both molecular weight information and structural details through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be weak or absent due to the lability of the ester linkages. Common fragmentation patterns for esters include the cleavage of the C-O bond adjacent to the carbonyl group, leading to the formation of an acylium ion ([R-C=O]⁺). For this compound, this would result in a prominent peak corresponding to the oleoyl (B10858665) acylium ion. Fragmentation of the ethylene glycol bridge is also possible.

The potential for isomeric forms in this compound primarily arises from the geometry of the double bond in the oleic acid chains (cis vs. trans). Oleic acid is the cis-isomer of 9-octadecenoic acid. If the synthesis involves high temperatures or certain catalysts, isomerization to the trans-isomer (elaidic acid) can occur. These geometric isomers can often be separated by specialized chromatographic techniques, such as silver ion chromatography (Ag⁺-HPLC), which separates compounds based on the degree and geometry of unsaturation. Capillary gas chromatography with a highly polar stationary phase can also be effective in separating cis and trans fatty acid esters. The synthesis of different stereoisomers is also a possibility if chiral centers are introduced, for instance by using a chiral glycol, though this is not the case for ethylene glycol itself. hmdb.ca

Mechanistic Insights and Functional Investigations

Examination of Intermolecular Interactions in Performance Systems

The unique amphiphilic structure of 2-hydroxyethyl oleate (B1233923), possessing both a polar ethylene (B1197577) glycol head and a nonpolar oleic acid tail, dictates its performance in various systems, particularly in lubrication and within hydrocarbon environments.

Roles in Boundary Lubrication and Friction Modification

2-Hydroxyethyl oleate and related oleate esters are recognized for their efficacy as boundary lubrication additives and friction modifiers. researchgate.netmytribos.org The mechanism behind this functionality lies in the molecule's ability to form an adsorbed film on metal surfaces. The polar hydroxyl group of the ethylene glycol moiety interacts strongly with metallic surfaces through physical adsorption. mytribos.orgresearchgate.net This interaction orients the molecules, creating a protective layer where the long, nonpolar alkyl chains extend away from the surface, forming a "brush-like" barrier that prevents direct contact between opposing surfaces, thereby reducing friction and wear. mytribos.org

Studies have shown that oleate esters can significantly lower the coefficient of friction. researchgate.netmytribos.org For instance, the addition of glycerol (B35011) monooleate (a structurally similar compound) to a base oil demonstrated a clear reduction in friction at both low and high temperatures. nih.gov At lower temperatures, friction reduction is primarily attributed to the formation of a physical adsorption film. researchgate.net As temperatures increase, a transition from physisorption to chemisorption can occur, where the ester interacts chemically with the metal surface to form compounds like iron oxides and hydroxides, maintaining a robust lubricating film. researchgate.net The effectiveness of oleate esters as friction modifiers is a long-established principle, dating back to early studies by Langmuir and Hardy on fatty acids. scispace.com

Table 1: Tribological Performance of Oleate-Based Esters

| Lubricant Additive | Base Oil | Friction Reduction | Wear Reduction | Reference |

|---|---|---|---|---|

| (2-hydroxyethyl)ammonium oleate | PAO6 and 100N | Up to 94% | Up to 98% | researchgate.net |

| Glycerol monooleate (5 wt. %) | Poly-alpha Olefin (PAO) | Significant | Not specified | nih.gov |

This table provides an interactive summary of research findings on the performance of oleate-based esters as lubricant additives.

Interactions within Nonpolar Hydrocarbon Matrices

The amphiphilic nature of 2-hydroxyethyl oleate governs its behavior in nonpolar hydrocarbon matrices, such as lubricant base oils. The long, hydrophobic alkyl chain of the oleic acid component provides good compatibility and solubility with non-polar fluids. researchgate.net This allows it to be effectively blended into mineral oils and synthetic base stocks like poly-alpha-olefins (PAO). nih.govresearchgate.netsoton.ac.uk

Within these nonpolar environments, the molecules can exist individually or, depending on the concentration and presence of trace amounts of polar contaminants like water, they can form self-assembled structures such as reverse micelles. rsc.org The interaction between the polar head groups and the nonpolar hydrocarbon chains is crucial for the stability and performance of the lubricant formulation. The polarity of the base fluid itself can influence the formation of boundary films, highlighting the importance of the interplay between the additive and the matrix. soton.ac.uk

Exploration of Specific Biological Activities and Inhibition Pathways (e.g., Protein Kinase C Inhibition)

While extensive research on the specific biological activities of 2-hydroxyethyl oleate is limited, studies on its constituent parts, oleic acid and ethylene glycol, provide significant insights. Oleic acid is known to be a potent activator of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. nih.gov

Research has shown that free oleate, not oleate within micelles, is responsible for PKC activation. nih.gov The presence of membranes or detergent micelles can inhibit this activation by sequestering the oleate molecules. nih.gov This activation of PKC by fatty acids like oleate has been implicated in inducing insulin (B600854) resistance in skeletal muscle cells. nih.gov The mechanism involves the phosphorylation of insulin receptor substrate-1 (IRS-1), which blunts the downstream insulin signaling cascade. nih.gov Furthermore, oleate can activate stress-related signaling pathways, including JNK and p38 MAP kinase. nih.gov

Conversely, ethylene glycol itself has demonstrated antibacterial properties, acting as a bactericidal agent against bacteria like E. coli by distorting the cell membrane. nih.gov However, some studies have shown that propylene (B89431) glycol monooleate, a related compound, had no inhibitory activity against certain oral bacteria. oup.com The biological activity of the combined ester, 2-hydroxyethyl oleate, would likely be a complex interplay of these individual effects, influenced by its metabolism and interaction with cellular components.

Self-Assembly Behavior and Supramolecular Architectures (e.g., Micelles, Vesicles)

The amphiphilic character of 2-hydroxyethyl oleate and its derivatives makes them effective nonionic surfactants, capable of self-assembly into various supramolecular structures. sinopeg.comcymitquimica.com In aqueous solutions, these molecules can form aggregates like micelles and vesicles to minimize the unfavorable interaction between their hydrophobic tails and water. cymitquimica.comresearchgate.net

The formation of micelles occurs above a specific concentration known as the critical micelle concentration (cmc). acs.orgnih.gov These structures consist of a core of hydrophobic oleate tails shielded from the water by a shell of hydrophilic ethylene glycol heads. The ability to form micelles is fundamental to their function as emulsifiers, stabilizing oil-in-water emulsions. sinopeg.comacs.org

Studies on related systems, such as 2-hydroxyethylammonium oleate, have confirmed the formation of lamellar or micellar liquid crystal phases through techniques like DOSY NMR. researchgate.netresearchgate.net The self-assembly is not limited to simple micelles; wormlike micelles (WLMs) can also be formed, particularly in the presence of certain salts or co-solutes that alter the curvature of the aggregates. rsc.org In nonpolar solvents, these molecules can form reverse micelles, where the polar heads form the core, encapsulating any polar components, and the hydrophobic tails extend into the nonpolar medium. rsc.org Molecular dynamics simulations have been used to study the self-assembly of glycerol monooleate and its degradation products in non-aqueous solvents, revealing the formation of reverse micelles. rsc.org

Computational Studies on Molecular Conformation and Reactivity

Computational methods, including quantum chemical calculations and molecular dynamics (MD) simulations, have been employed to investigate the molecular properties of ethylene glycol and oleic acid derivatives.

Quantum chemical calculations on the ethylene glycol molecule itself have identified several stable conformations (e.g., tTt, tGg', gTg', gGg'), providing insights into its geometric and optical parameters. scienticreview.com The conformation is influenced by intramolecular hydrogen bonding. sci-hub.se Studies on oligo(ethylene glycol)-terminated self-assembled monolayers have shown that the conformation of the glycol units (helical vs. all-trans) can significantly impact surface properties. harvard.edu

Molecular dynamics simulations have been a powerful tool for studying oleic acid and its derivatives at an atomistic level. MD simulations of oleic acid/oleate bilayers, which form vesicles known as ufasomes, have provided detailed models of these pH-sensitive membranes. nih.govresearchgate.net These simulations revealed that the area per lipid increases with the proportion of charged oleate, and that there is significant hydration around the carboxyl groups. nih.gov Other MD studies have investigated the binding of oleic acid to proteins and its behavior in non-aqueous solvents, providing insights into its interactions and self-assembly. rsc.orgnih.gov While specific computational studies focusing exclusively on 2-hydroxyethyl oleate are not abundant, these related studies provide a strong foundation for understanding its likely conformational preferences, reactivity, and interactions at the molecular level. acs.org

Research Applications in Advanced Materials Science and Engineering

Surface Modification and Stabilization of Nanoparticle Systems

Strategies for Hydrophobic Nanoparticle Functionalization and Dispersion

The effective dispersion of hydrophobic nanoparticles in various matrices is a significant challenge in the development of advanced materials. These nanoparticles tend to agglomerate in polar solvents or polymer matrices, which negates their unique nanoscale properties. 18:1 Ethylene (B1197577) Glycol offers a strategic solution to this problem by acting as a surface functionalizing agent.

The primary strategy involves the use of 18:1 Ethylene Glycol as a ligand or surfactant that coats the nanoparticle surface. The mechanism of functionalization relies on its amphiphilic character:

Hydrophobic Interaction : The long C18 oleate (B1233923) tail exhibits strong van der Waals interactions with the hydrophobic surfaces of nanoparticles. This is particularly effective for nanoparticles that are synthesized using oleic acid as a capping agent, such as various metal oxides (e.g., iron oxide, zinc oxide) and quantum dots. acs.orgrsc.orggoogle.com The oleate tail can interdigitate with or replace the existing oleic acid ligands on the nanoparticle surface, providing a robust anchor.

Hydrophilic Interface : The exposed ethylene glycol head group presents a hydrophilic interface to the surrounding medium. This ethylene glycol moiety is small yet effective at providing steric hindrance and improving the compatibility of the nanoparticles with more polar environments. mdpi.comrsc.org

This surface modification effectively transforms a hydrophobic nanoparticle into a more dispersible entity. Research on similar systems, such as the use of rosin (B192284) ethylene glycol esters to stabilize magnetite nanoparticles, demonstrates this principle. In that case, the ester-based surfactant adsorbs onto the nanoparticle surface, creating a stabilizing layer that prevents aggregation. google.com Similarly, this compound can be used in the formulation of hydrophobic powders, such as zinc oxide, to improve their dispersibility in cosmetic and other formulations. google.com The functionalization process imparts steric stabilization, which is a powerful method for maintaining nanoparticles in a dispersed state. google.com

Influence on Colloidal Stability of Nano-Dispersions

The long-term stability of nanoparticle dispersions, or nano-dispersions, is crucial for their practical application in fields ranging from electronics to biomedicine. This compound significantly enhances colloidal stability through steric stabilization mechanisms.

When this compound molecules adsorb onto nanoparticle surfaces, the hydrophilic ethylene glycol chains extend into the dispersion medium. This creates a protective layer that physically prevents the nanoparticle cores from coming into close contact, thereby mitigating the strong van der Waals attractive forces that lead to aggregation. rsc.orgdovepress.com This mechanism is distinct from electrostatic stabilization, which relies on surface charge and is highly sensitive to the pH and ionic strength of the medium. Steric stabilization provided by non-ionic surfactants like this compound is often more robust across a wider range of chemical environments. rsc.org

The effectiveness of this stabilization is supported by extensive research on similar systems utilizing polyethylene (B3416737) glycol (PEG) coatings. PEG layers are well-known to increase the blood circulation half-life of nanoparticles in biomedical applications by preventing opsonization and recognition by the immune system. dovepress.comresearchgate.net While this compound has a much shorter hydrophilic chain than the polymers typically used in PEGylation, the fundamental principle of steric repulsion remains the same. The strong anchoring of the oleate tail ensures that the stabilizing ethylene glycol layer is not easily displaced from the nanoparticle surface. acs.org

The influence of such a stabilizing agent on a nano-dispersion can be quantified by monitoring key parameters over time, as illustrated in the following hypothetical data table.

| Nano-Dispersion Sample | Time (hours) | Average Particle Size (d.nm) | Polydispersity Index (PDI) | Visual Appearance |

|---|---|---|---|---|

| Unstabilized Fe₃O₄ Nanoparticles | 0 | 35 | 0.25 | Dispersed |

| Unstabilized Fe₃O₄ Nanoparticles | 24 | >1000 | >0.8 | Aggregated/Settled |

| Fe₃O₄ Nanoparticles + this compound | 0 | 40 | 0.22 | Dispersed |

| Fe₃O₄ Nanoparticles + this compound | 24 | 42 | 0.24 | Dispersed |

| Fe₃O₄ Nanoparticles + this compound | 168 (7 days) | 45 | 0.28 | Stable Dispersion |

This table presents illustrative data based on established principles of nanoparticle stabilization to demonstrate the effect of a surfactant like this compound. The values for the stabilized sample show minimal change in particle size and PDI over time, indicating high colloidal stability, in contrast to the rapid aggregation of the unstabilized sample. nih.govarxiv.org

Applications in Drug and Active Agent Delivery Systems Research

Encapsulation Methodologies for Hydrophobic Bioactive Compounds

A primary challenge in pharmaceutical development is the poor water solubility of many bioactive compounds, which limits their bioavailability and therapeutic efficacy. Ethylene (B1197577) glycol-based nanocarriers offer a powerful solution for encapsulating these hydrophobic molecules. The self-assembly of amphiphilic copolymers containing ethylene glycol (as the hydrophilic block) and a hydrophobic segment (like the oleoyl (B10858665) chains in 18:1 Ethylene Glycol) creates a core-shell structure in aqueous solutions. The hydrophobic core serves as a reservoir for lipophilic drugs, effectively shielding them from the aqueous environment and increasing their solubility. jst.go.jpmdpi.com

Several methodologies are employed to load hydrophobic drugs into these nanocarriers. Common techniques include:

Film Sonication/Hydration: In this method, the amphiphilic copolymer and the hydrophobic drug are dissolved in a common organic solvent. The solvent is then evaporated to form a thin film, which is subsequently hydrated with an aqueous solution and sonicated. This process facilitates the self-assembly of the polymer into micelles or polymersomes with the drug encapsulated within the hydrophobic core. jst.go.jpuq.edu.au

Dialysis Method: This technique is suitable for copolymers with low water solubility. The polymer and drug are dissolved in a common organic solvent, and the solution is dialyzed against water. The gradual removal of the organic solvent induces the formation of drug-loaded micelles. nih.gov

Solvent Evaporation/Emulsion: An organic solution containing the polymer and drug is emulsified in an aqueous phase. The subsequent evaporation of the organic solvent leads to the formation of nanoparticles encapsulating the drug. researchgate.net

Solvent-Free Method: To avoid organic solvents, a method involving melting the polymer and hydrophobic active compound together has been developed. Water is then added with mixing (e.g., stirring or sonication) to form the drug-encapsulated nanoparticles. google.com

The efficiency of encapsulation depends on several factors, including the drug-to-polymer ratio, the chemical structure of the copolymer, and the preparation method used. jst.go.jp Research has demonstrated the successful encapsulation of various hydrophobic compounds using these techniques.

| Hydrophobic Compound | Polymer System | Encapsulation Method | Key Finding | Reference |

|---|---|---|---|---|

| Andrographolide Analogue (AG50) | PEG-b-PCL / PEG-b-PLA | Film Sonication | Successfully encapsulated the poorly water-soluble compound, with the best results at a 1:9 drug-to-polymer ratio. | jst.go.jp |

| Paclitaxel (PTX) | PCL-b-PEG-b-PCL | Thin-film Hydration | High drug-loading efficiency was achieved due to strong hydrophobic interactions. | uq.edu.au |

| Doxorubicin (DOX) | Phenylboronic acid-poly(ethylene glycol)-poly(ε-caprolactone) | Solvent Evaporation | Co-delivery with another agent in a dual-micelle system showed a high tumor inhibition rate. | nih.gov |

| Ibuprofen (B1674241) | mPEG-b-PCL | Solvent-Free Melting | Demonstrated a simple, solvent-free approach for encapsulating hydrophobic active compounds. | google.com |

Fabrication and Structural Analysis of Nano-Carriers (e.g., Micelles, Polymersomes)

Amphiphilic block copolymers derived from ethylene glycol spontaneously self-assemble in aqueous environments to form nano-sized carriers, most commonly micelles and polymersomes. mdpi.com Micelles are typically spherical structures with a hydrophobic core and a hydrophilic corona, while polymersomes are vesicular structures with an aqueous core enclosed by a bilayer membrane of the amphiphilic copolymers, resembling a cell membrane. uq.edu.auwhiterose.ac.uk

The morphology of the resulting nanostructure is critically influenced by the molecular architecture of the block copolymer, specifically the weight or volume fraction of the hydrophilic (e.g., PEG) versus the hydrophobic (e.g., polylactic acid (PLA), poly(ε-caprolactone) (PCL), or the oleoyl chains of this compound) block. whiterose.ac.ukmdpi.com

Micelles tend to form when the hydrophilic block constitutes a larger fraction of the copolymer's total molecular weight. mdpi.com

Polymersomes are generally formed when the hydrophobic block is dominant, allowing for the formation of a stable bilayer structure. uq.edu.auwhiterose.ac.uk

For instance, studies on PEG-PLA copolymers have shown that fixing the molecular weight of PEG while increasing the length of the PLA block can shift the resulting structure from micelles to polymersomes. whiterose.ac.uk Similarly, research with PCL-b-PEG-b-PCL copolymers demonstrated the formation of both micelles and polymersomes by varying the PCL/PEG weight ratio. uq.edu.au

The structural characteristics of these nanocarriers are analyzed using various advanced techniques:

Dynamic Light Scattering (DLS): Used to determine the average particle size, size distribution, and polydispersity index (PDI) of the nanocarriers in solution. researchgate.netdovepress.com

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the morphology (shape and surface features) and size of the fabricated nanoparticles. uq.edu.audovepress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and successful synthesis of the copolymers. uq.edu.au

| Copolymer System | Hydrophobic Block MW | Hydrophilic Block MW | Resulting Structure | Size (nm) | Reference |

|---|---|---|---|---|---|

| PEG-PLA | 5 kDa | 5 kDa | Micelle | ~20 | whiterose.ac.uk |

| PEG-PLA | 15 kDa | 5 kDa | Polymersome | Not Specified | whiterose.ac.uk |

| PEG-b-PCL | Not Specified | Not Specified | Micelle | 36.4 | jst.go.jp |

| PEG-b-PLA | Not Specified | Not Specified | Micelle | 49.0 | jst.go.jp |

| PEGDA-MN-DOX | N/A (Fe3O4 core) | Not Specified | Magnetic Nanoparticle | 116.07 | dovepress.com |

Mechanistic Studies of Bioactive Release and Delivery Efficiency

Initial release is often characterized by a "burst effect," where a portion of the drug, particularly that which is loosely bound or near the surface of the nanocarrier, is rapidly released. This is typically followed by a phase of sustained release over an extended period as the drug diffuses through the polymer matrix or as the matrix itself degrades. researchgate.net

Research into release kinetics is often conducted in vitro using methods like dialysis, where the drug-loaded nanocarrier is placed in a release medium (e.g., phosphate-buffered saline (PBS) at physiological pH 7.4) and the amount of drug released over time is measured. beilstein-journals.orgmdpi.com Studies have shown that the release rate can be influenced by the properties of the copolymer and the external environment. For example, a study on a doxorubicin-loaded nanocarrier made of laponite and cyclic PEG demonstrated a stable, slow release in PBS (only 15% released), but a continuous, prolonged release over 24 hours in the presence of human plasma. mdpi.com

The delivery efficiency of these nanocarriers in vivo is significantly enhanced by the presence of the hydrophilic PEG shell. This PEG layer, often referred to as a "stealth" coating, creates a hydrating cloud around the nanoparticle that helps it evade recognition and uptake by the immune system (e.g., phagocytic cells). mdpi.comnih.gov This prolonged circulation time allows the nanocarriers to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect—a phenomenon where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive trapping of nanoparticles. jst.go.jp Studies have shown that optimizing PEG density on the nanoparticle surface can maximize transport and delivery efficiency. biorxiv.org

| Nanocarrier System | Bioactive Compound | Release Medium | Key Release Finding | Reference |

|---|---|---|---|---|

| Rhodamine B-loaded micelles | Rhodamine B | PBS (pH 7.4) | Slower release compared to free solution; ~40% released in the first 10 hours. | beilstein-journals.org |

| Docetaxel-loaded polymersomes (P5) | Docetaxel | Not Specified | Showed the lowest burst release (~5%) compared to other formulations. | researchgate.net |

| LAP-cPEG/DOX | Doxorubicin (DOX) | PBS | Stable with only 15% of the drug released. | mdpi.com |

| LAP-cPEG/DOX | Doxorubicin (DOX) | Human Plasma | ~90% of the drug was released continuously over 24 hours. | mdpi.com |

| M278 peptide-loaded nanoparticles | M278 Peptide | Not Specified | Exhibited a slow release pattern, potentiating systemic adaptive immune responses. | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. These calculations provide fundamental insights into molecular geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to model these properties with high accuracy. rsdjournal.org

For a molecule like 2-(octadec-9-en-1-yloxy)ethan-1-ol, quantum calculations can predict key characteristics. Studies on ethylene (B1197577) glycol, a core component, reveal the importance of intramolecular hydrogen bonding and the presence of multiple stable conformers (e.g., gauche and trans arrangements around the C-C bond). arxiv.org Quantum vibrational calculations can accurately reproduce complex experimental spectra, identifying features like Fermi resonances in the CH-stretching bands. arxiv.org

Extending these methods to the full 18:1 ethylene glycol structure allows for the calculation of various electronic properties. High-level quantum mechanical calculations are instrumental in developing and refining parameters for molecular mechanics force fields, which are used in larger-scale simulations. researchgate.net For instance, accurate conformational energies of the ether linkages and dihedral angle potentials can be derived from quantum calculations to improve the reliability of classical simulations. researchgate.net Reactivity indicators, such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO), can be computed to predict sites susceptible to electrophilic or nucleophilic attack, guiding the understanding of its chemical behavior and potential degradation pathways.

Table 1: Properties of this compound Derivable from Quantum Chemical Calculations

| Property | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | The lowest-energy three-dimensional arrangement of atoms, including bond lengths and angles. | Determines the molecule's fundamental shape and steric profile. |

| Conformational Energies | The relative energies of different spatial arrangements (conformers) of the molecule. | Indicates the most probable shapes the molecule will adopt, affecting its physical properties and interactions. arxiv.org |

| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to infrared and Raman spectra. | Allows for the interpretation of experimental spectroscopic data and confirmation of molecular structure. arxiv.org |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Identifies electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions like hydrogen bonding. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Helps predict chemical reactivity and the molecule's behavior in electron transfer processes. |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Used as parameters in molecular dynamics simulations to model electrostatic interactions accurately. researchgate.net |

Molecular Dynamics Simulations of Solvation and Interfacial Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like solvation and self-assembly. For an amphiphilic molecule like this compound, MD simulations are particularly valuable for understanding its behavior in different environments, especially in aqueous solutions where it functions as a surfactant.

For the full this compound molecule, MD simulations can model how the hydrophilic ethylene glycol headgroup interacts with water while the hydrophobic 18:1 oleyl tail avoids it. This dual nature drives the molecule's interfacial behavior. Coarse-grained MD simulations, which group atoms into larger beads to simulate longer timescales, have been used to study the aggregation of oleic acid, the precursor to the oleyl chain. researchgate.net These studies show that depending on conditions, the molecules can spontaneously self-assemble into various structures like micelles, vesicles, or oil phases, which qualitatively matches experimental observations. researchgate.net This modeling is crucial for understanding how this compound acts as an emulsifier, stabilizing mixtures of oil and water by forming aggregates at their interface. atamanchemicals.comatamankimya.com

Table 2: Insights from Molecular Dynamics Simulations of this compound and Related Systems

| Phenomenon | Simulation Findings | Relevance to this compound |

|---|---|---|

| Solvation of Headgroup | The ethylene glycol moiety forms a dynamic hydrogen bond network with surrounding water molecules. researchgate.net | Explains the hydrophilic nature and water solubility of the headgroup. |

| Hydrophobic Effect | The 18:1 oleyl tail is expelled from the water network, leading to aggregation with other tails. | Drives the self-assembly process and is the basis for its surfactant properties. |

| Micelle Formation | At concentrations above the critical micelle concentration (CMC), molecules aggregate into spherical structures with tails inward and heads outward. researchgate.net | Explains its ability to solubilize oils and dirt within the hydrophobic core of the micelle. atamanchemicals.com |

| Interfacial Adsorption | Molecules align at the oil-water interface, reducing the interfacial tension. | Underpins its function as an emulsifier, stabilizing oil-in-water emulsions. atamanchemicals.com |

| Conformational Dynamics | The long oleyl chain exhibits significant flexibility, while the headgroup may have preferred orientations at an interface. | The dynamic nature of the molecule influences the fluidity and stability of the aggregates it forms. |

Predictive Modeling of Synthetic Pathways and Product Distributions

Computational chemistry can also be used to model chemical reactions, predict the most likely pathways, and estimate the distribution of products. This is particularly useful for optimizing industrial synthesis processes.

The synthesis of glycol ethers often involves the reaction of an alcohol with ethylene oxide or the direct etherification of ethylene glycol with an alcohol under acid catalysis. google.comgoogle.com These reactions can yield a mixture of products, including the desired mono-etherified product (like 2-(octadec-9-en-1-yloxy)ethan-1-ol) and di-etherified byproducts. Predictive models can help to identify the reaction conditions (e.g., temperature, catalyst, reactant ratios) that maximize the selectivity towards the desired product. For example, patents describe processes where ethylene glycol conversion can exceed 90%, with selectivity for the monoether reaching 86% under optimized conditions. google.com Computational models based on reaction kinetics and thermodynamics could be developed to predict these outcomes without extensive experimentation.

A relevant example of predictive modeling is found in the study of the copolymerization of oleyl glycidyl (B131873) ether (a related hydrophobic monomer) with ethylene oxide. rsc.orgresearchgate.netrsc.org Anionic ring-opening polymerization of these monomers produces well-defined amphiphilic block copolymers. The kinetics of this copolymerization were investigated, yielding reactivity ratios that predict the resulting polymer structure. rsc.orgresearchgate.net The reactivity ratios indicate the relative tendency of a growing polymer chain to add a monomer of the same type versus the other type. An almost ideally random copolymerization was found despite significant structural differences between the monomers. rsc.orgrsc.org This kind of kinetic data is fundamental for designing polymers with specific, tailored properties.

Table 3: Predictive Modeling of Copolymerization of Oleyl Glycidyl Ether (OlGE) and Ethylene Oxide (EO)

| Parameter | Value | Interpretation |

|---|---|---|

| Reactivity Ratio of EO (r_EO) | 1.27 | A growing chain ending in EO slightly prefers to add another EO monomer over an OlGE monomer. rsc.orgresearchgate.net |

| Reactivity Ratio of OlGE (r_OlGE) | 0.78 | A growing chain ending in OlGE has a slight preference to add an EO monomer over another OlGE monomer. rsc.orgresearchgate.net |

| Product of Ratios (r_EO * r_OlGE) | 0.99 | A value close to 1 indicates a tendency towards random copolymerization, meaning the monomer units will be distributed nearly randomly along the polymer chain. rsc.org |

Q & A

Basic Research Questions

Q. What are the primary biochemical applications of 18:1 Ethylene Glycol (DOEG) in experimental systems?

- Methodological Answer : this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-polyethylene glycol) is widely used as a protein kinase C (PKC) inhibitor in cell signaling studies. Its amphiphilic structure allows integration into lipid bilayers, modulating membrane fluidity and PKC activity. For experimental validation, researchers typically prepare lipid vesicles by dissolving DOEG in chloroform, evaporating the solvent, and hydrating with buffer to form liposomes. Activity assays (e.g., kinase activity via fluorescence-based ADP-Glo™) should include controls with and without DOEG to isolate PKC-specific effects .

Q. How can researchers ensure purity and stability of this compound during storage and handling?

- Methodological Answer : DOEG is sensitive to oxidation and hydrolysis. Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent degradation. For reconstitution, use degassed solvents (e.g., chloroform:methanol 2:1 v/v) and purge vials with nitrogen post-use. Purity verification via ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is recommended, with retention time and mass-to-charge ratio (e.g., m/z 790.6 for [M+H]⁺) cross-checked against reference standards .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or derivatization (e.g., BSTFA for silylation) followed by GC-MS is effective for quantifying ethylene glycol derivatives in plasma or urine. For polar lipid fractions in cell lysates, UPLC-MS with electrospray ionization (ESI) in positive ion mode provides higher specificity. Calibration curves should span 0.1–100 µg/mL, with deuterated internal standards (e.g., d₄-ethylene glycol) to correct for matrix effects .

Advanced Research Questions

Q. How do reaction kinetics and catalyst selection influence the synthesis of this compound derivatives?

- Methodological Answer : Ethylene glycol derivatives are synthesized via esterification of oleic acid with ethylene oxide. The uncatalyzed hydrolysis of ethylene oxide follows first-order kinetics (r = 3.255 × 10¹² exp(-9547.7/T) XₐXᵦV), but side reactions (e.g., diethylene glycol formation) require optimization of temperature (190–200°C) and pressure (14–22 atm). Rhodium-based catalysts (e.g., RhCl₃) enhance selectivity for mono-esterified products by reducing activation energy for C-O bond formation. Post-synthesis, centrifugal partition chromatography (CPC) with heptane:ethyl acetate gradients can isolate DOEG from di- and tri-ethylene glycol byproducts .

Q. What dielectric properties of this compound are critical for nanomaterial synthesis, and how are they measured?

- Methodological Answer : The static dielectric constant (ε₀) and relaxation time (τ) of DOEG influence its solvation behavior in nanoparticle synthesis. Time-domain reflectometry (TDR) with a Tektronix DSA8200 analyzer measures ε₀ (range: 40–45 for DOEG) and τ (0.5–1.2 ns) at 25°C. These parameters correlate with hydrogen bonding capacity and molecular volume. For microwave-assisted synthesis (e.g., Co nanoparticle formation), ε₀ > 40 ensures efficient dielectric heating at 2.45 GHz, while τ < 1 ns minimizes energy dissipation .

Q. How can conflicting data on the cytotoxicity of this compound in drug delivery systems be resolved?

- Methodological Answer : Discrepancies in cytotoxicity studies often stem from batch-to-batch variability in PEG chain length (e.g., PEG-750 vs. PEG-2000) or residual metal catalysts (e.g., Rh). Mitigation strategies include:

- Purification : Dialysis (12–14 kDa MWCO) to remove unreacted PEG and metal traces.

- Characterization : MALDI-TOF MS for PEG molecular weight distribution and ICP-MS for Rh quantification (<1 ppm).

- Dose-Response Assays : MTT assays on HEK-293 or HepG2 cells, with EC₅₀ values normalized to PEG content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.